1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

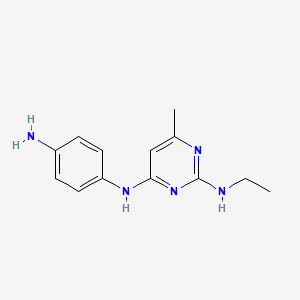

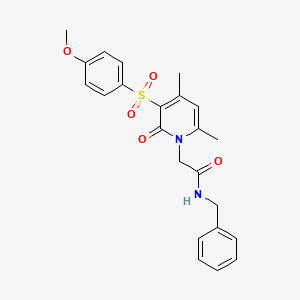

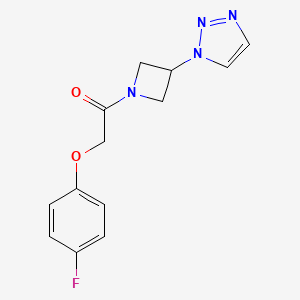

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C15H11F3N2S . It has an average mass of 308.321 Da and a monoisotopic mass of 308.059509 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the molecule.Applications De Recherche Scientifique

Catalytic Activation and Complex Formation

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is utilized in the synthesis of complex molecules and catalysis. For instance, it has been involved in the preparation of unsymmetrical bidentate chalcogen ligands, which are crucial for catalytic activation processes. These ligands have been used to synthesize half-sandwich complexes with ruthenium, displaying pseudo-octahedral "piano-stool" geometry, indicating their potential in catalysis and organometallic chemistry (Sharma et al., 2014).

Synthesis of Heterocyclic Compounds

This chemical has been key in the copper-catalyzed synthesis of benzothiazoles and benzothiophenes. Specifically, it facilitated the double thiolation reaction of 1,4-dihalides with sulfides, leading to the production of 2-trifluoromethyl benzothiazoles under certain conditions, showcasing its importance in the creation of heterocyclic compounds with potential pharmaceutical applications (Li et al., 2010).

Development of Proton-Conducting Materials

The compound has played a role in the development of new proton-conducting materials. A study on partially fluorinated copolymers bearing azole functions highlighted the synthesis of these materials for potential use in fuel cells operating at low humidity. The introduction of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol into these copolymers contributed to the understanding of how the nature of the azole group affects membrane microstructure and proton conductivity (Campagne et al., 2013).

Encapsulation and Microcapsule Formation

The compound is also instrumental in the development of microcapsule-type latent curing agents for epoxy resins, utilizing thiol-click chemistry. This innovative approach led to the encapsulation of 1-benzyl-2-methylimidazole, demonstrating a novel method for producing latent curing agents with potential applications in materials science (Li et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2S/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBRHWUBRSRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)

![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)

![5-(3,4-Dimethylphenyl)sulfonyl-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2709144.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)